2-(3-Amino-2-oxopropyl)-1H-isoindole-1,3(2H)-dione hydrochloride is a synthetic compound with notable applications in biochemical research and potential therapeutic uses. This compound is characterized by its molecular formula and a molecular weight of approximately 254.67 g/mol. It is recognized for its structural complexity and biological activity, making it a subject of interest in medicinal chemistry and pharmacology.
2-(3-Amino-2-oxopropyl)-1H-isoindole-1,3(2H)-dione hydrochloride falls under the category of isoindole derivatives. Isoindoles are a class of heterocyclic compounds that have shown significant biological activity, including anti-cancer properties. The hydrochloride form enhances its solubility and stability for laboratory use.
The synthesis of 2-(3-Amino-2-oxopropyl)-1H-isoindole-1,3(2H)-dione hydrochloride generally involves several steps:
The general conditions for synthesis include controlled temperatures and specific solvents like chloroform or methanol to facilitate the reactions. The purity of the final product is typically around 95%, which is essential for its application in research.
The molecular structure of 2-(3-Amino-2-oxopropyl)-1H-isoindole-1,3(2H)-dione hydrochloride can be represented using various notations:
InChI=1S/C11H10N2O3.ClH/c12-5-7(14)6-13-10(15)8-3-1-2-4-9(8)11(13)16;/h1-4H,5-6,12H2;1H
C1=CC=C2C(=C1)C(=O)N(C2=O)CC(=O)CN.Cl
These notations describe the arrangement of atoms within the molecule and provide insight into its potential reactivity and interactions .
The compound's properties include:
The compound can participate in various chemical reactions due to its functional groups:
Reactions involving this compound typically require careful control of conditions such as pH and temperature to optimize yield and selectivity .
The mechanism by which 2-(3-Amino-2-oxopropyl)-1H-isoindole-1,3(2H)-dione hydrochloride exerts its biological effects may involve:
Research indicates that derivatives of isoindoles often exhibit anti-cancer properties, making this compound a candidate for further investigation in cancer therapeutics .
The physical characteristics include:
Chemical properties encompass:
These properties are essential for handling and application in laboratory settings.
The primary applications of 2-(3-Amino-2-oxopropyl)-1H-isoindole-1,3(2H)-dione hydrochloride include:
CAS No.: 146897-68-9
CAS No.: 31373-65-6
CAS No.: 463-82-1
CAS No.:
CAS No.: 62037-81-4